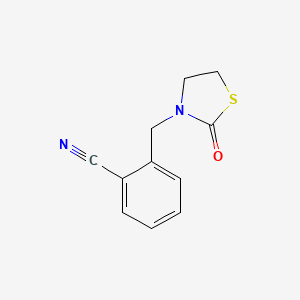

2-((2-Oxothiazolidin-3-yl)methyl)benzonitrile

Descripción general

Descripción

“2-((2-Oxothiazolidin-3-yl)methyl)benzonitrile” is a Thiazolidinone derivative . It has a molecular weight of 218.27 and a molecular formula of C11H10N2OS . It can act as an antiulcer agent which inhibits the secretion of gastric acid . The compound is also known by its CAS number 136272-75-8 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, two new series of oxothiazolidine benzoate and acetate derivatives were synthesized and evaluated as aldehyde reductase (ALR1) and aldose reductase (ALR2) inhibitors . They were obtained in good to excellent yield by the heterocyclization of 1-aroyl-3-(2-benzothiazolyl) thioureas and ethyl 4-(3-aroylthioureido)benzoates, respectively, with dimethyl acetylenedicarboxylate (DMAD) in dry methanol .Molecular Structure Analysis

The molecular structure of “2-((2-Oxothiazolidin-3-yl)methyl)benzonitrile” includes a thiazolidinone ring attached to a benzonitrile group . The IUPAC name is 2-[(2-oxo-1,3-thiazolidin-3-yl)methyl]benzonitrile . The InChI key is ALOUVMZNWQQAEW-UHFFFAOYSA-N .Chemical Reactions Analysis

While specific chemical reactions involving “2-((2-Oxothiazolidin-3-yl)methyl)benzonitrile” are not mentioned in the search results, similar compounds have been evaluated as aldehyde reductase (ALR1) and aldose reductase (ALR2) inhibitors .Physical And Chemical Properties Analysis

The compound has a number of computed properties . It has a heavy atom count of 15, a hydrogen bond acceptor count of 3, and a hydrogen bond donor count of 0 . Its topological polar surface area is 69.4Ų . The compound is canonicalized .Aplicaciones Científicas De Investigación

Antitumor Activity

Research on benzothiazoles, including compounds structurally related to 2-((2-Oxothiazolidin-3-yl)methyl)benzonitrile, has demonstrated significant antitumor properties. A study revealed that benzothiazole derivatives induced apoptosis in human leukemia cells through a mechanism involving reactive oxygen species (ROS) generation, mitochondrial pathway activation, and p38 MAPK activation (Repický et al., 2009). Similarly, the anticancer activity of 4-thiazolidinones containing the benzothiazole moiety was investigated, showing cytotoxic effects towards tumor cells, highlighting the potential of these compounds in cancer therapy (Havrylyuk et al., 2010).

Antimicrobial and Antifungal Properties

Benzothiazole derivatives, including those similar to 2-((2-Oxothiazolidin-3-yl)methyl)benzonitrile, have shown promising antimicrobial and antifungal activities. A study synthesized various benzothiazole derivatives and evaluated their antimicrobial efficacy, finding them to be active against both Gram-positive and Gram-negative bacteria as well as fungi (Shedid & Ali, 2018).

Anti-Inflammatory and Enzyme Inhibition

The anti-inflammatory properties and enzyme inhibitory activities of thiazolidinone derivatives have been explored in scientific research. For instance, 2-amino-5-alkylidene-thiazol-4-ones were studied for their inhibitory activity against xanthine oxidase, showing potential for treating diseases associated with oxidative stress and inflammation (Smelcerovic et al., 2015).

Synthesis and Chemical Properties

Studies have also focused on the synthesis and chemical reactivity of compounds structurally related to 2-((2-Oxothiazolidin-3-yl)methyl)benzonitrile. For example, the synthesis and reaction behaviors of various benzothiazole and thiazolidinone derivatives have been detailed, providing insights into their potential applications in developing new pharmaceutical agents (Farag et al., 1996; Farag et al., 1997).

Direcciones Futuras

While specific future directions for “2-((2-Oxothiazolidin-3-yl)methyl)benzonitrile” are not mentioned in the search results, similar compounds have been suggested as useful lead structures for the generation of candidate compounds to target a number of pathological conditions, most notably long-term diabetic complications .

Mecanismo De Acción

Target of Action

The primary target of 2-((2-Oxothiazolidin-3-yl)methyl)benzonitrile is peroxisome proliferator-activated receptor γ (PPAR γ) . PPAR γ is a type of nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism .

Mode of Action

The compound interacts with PPAR γ, leading to changes in the receptor’s activity . .

Biochemical Pathways

The compound’s interaction with PPAR γ likely affects several biochemical pathways. PPAR γ is involved in the regulation of fatty acid storage and glucose metabolism, so the compound’s action could have downstream effects on these processes . .

Result of Action

It has been observed that some derivatives of this compound have demonstrated significant antidiabetic activity . This suggests that the compound may have potential therapeutic effects in the context of diabetes.

Propiedades

IUPAC Name |

2-[(2-oxo-1,3-thiazolidin-3-yl)methyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c12-7-9-3-1-2-4-10(9)8-13-5-6-15-11(13)14/h1-4H,5-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALOUVMZNWQQAEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=O)N1CC2=CC=CC=C2C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2921385.png)

![Tert-butyl N-[1-[1-[4-[(prop-2-enoylamino)methyl]benzoyl]piperidin-4-yl]ethyl]carbamate](/img/structure/B2921390.png)

![3-methyl-1-(6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine](/img/structure/B2921391.png)

![2,4-dimethyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2921393.png)

![3,5-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2921395.png)

![2-Methyl-5-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2921396.png)

![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide](/img/no-structure.png)

![methyl 3-({(2Z)-3-[(5-methylpyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2921405.png)

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2921407.png)